molecular formula C13H18O4 B12671719 Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester CAS No. 73309-44-1

Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester

Cat. No.: B12671719
CAS No.: 73309-44-1
M. Wt: 238.28 g/mol
InChI Key: MGUNLPSBYNKZKS-SECBINFHSA-N
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Description

Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester is an organic compound that belongs to the class of esters. It is derived from benzoic acid, which is a simple aromatic carboxylic acid. This compound is characterized by the presence of a 4-hydroxy-3-methoxy group on the benzene ring and a 2(or 3)-methylbutyl ester group. It is commonly used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with 2-methylbutanol or 3-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can also undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester
  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
  • Benzoic acid, 4-hydroxy-3-methoxy-, propyl ester

Uniqueness

Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester is unique due to the presence of the 2(or 3)-methylbutyl ester group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

73309-44-1

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

[(2R)-2-methylbutyl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C13H18O4/c1-4-9(2)8-17-13(15)10-5-6-11(14)12(7-10)16-3/h5-7,9,14H,4,8H2,1-3H3/t9-/m1/s1

InChI Key

MGUNLPSBYNKZKS-SECBINFHSA-N

Isomeric SMILES

CC[C@@H](C)COC(=O)C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCC(C)COC(=O)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

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